molecular formula C20H22N2O4 B2389996 Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate CAS No. 2034201-07-3

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate

Cat. No.: B2389996
CAS No.: 2034201-07-3
M. Wt: 354.406
InChI Key: LYLWOXVKUDXWEZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by its complex molecular structure, which includes a cyclopropylmethoxy group, an isonicotinamido moiety, and a m-tolyl group. It is of interest in various fields of research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isonicotinamido Intermediate: This step involves the reaction of isonicotinic acid with an appropriate amine to form the isonicotinamido intermediate.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group.

    Coupling with m-Tolyl Acetate: The final step involves coupling the intermediate with m-tolyl acetate under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(p-tolyl)acetate
  • Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(o-tolyl)acetate
  • Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(phenyl)acetate

Uniqueness

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the m-tolyl group, in particular, may confer distinct properties compared to its ortho- or para-substituted analogs.

Properties

IUPAC Name

methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-4-3-5-15(10-13)18(20(24)25-2)22-19(23)16-8-9-21-17(11-16)26-12-14-6-7-14/h3-5,8-11,14,18H,6-7,12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLWOXVKUDXWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=CC(=NC=C2)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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